molecular formula C17H12F2N4OS B3002746 N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 892439-76-8

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B3002746
CAS No.: 892439-76-8
M. Wt: 358.37
InChI Key: YZCIOABTUYQMNV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyridazinyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions.

    Thioacetamide Formation: The intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the thioacetamide moiety.

    Coupling with Difluorophenyl Group: Finally, the difluorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-difluoroaniline and the thioacetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide moiety to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its difluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4OS/c18-12-5-4-11(9-13(12)19)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIOABTUYQMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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